6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
Description
This compound belongs to the dihydropyridazinone class, characterized by a six-membered heterocyclic ring containing two adjacent nitrogen atoms. Its structure features a 4-ethoxyphenyl group at position 6 and a 4-fluorobenzyl group at position 2 (Figure 1). These substituents influence its electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-2-24-17-9-5-15(6-10-17)18-11-12-19(23)22(21-18)13-14-3-7-16(20)8-4-14/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVMRKTYJMXUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridazinone Core: The dihydropyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using ethoxybenzene and suitable electrophiles.
Attachment of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be attached through nucleophilic substitution reactions involving fluorobenzyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The pyridazinone ring undergoes oxidation at the α,β-unsaturated carbonyl system. Key observations include:
Mechanistic studies suggest the dihydropyridazine moiety is susceptible to radical-mediated oxidation, forming dione derivatives with retained ethoxy and fluorobenzyl groups .
Reduction Reactions
Reductive transformations target the carbonyl group and aromatic substituents:
Selective reduction of the carbonyl group (C=O → CH₂) is achieved under mild hydrogenation conditions, preserving the ethoxyphenyl substituent .
Nucleophilic Substitution
The 4-ethoxy group on the phenyl ring participates in nucleophilic displacement:
Ethoxy-to-amine conversion requires harsh conditions due to poor leaving-group capacity, as noted in comparative studies of aryl ether reactivity .
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions:
Density functional theory (DFT) calculations confirm the dihydropyridazine ring acts as an electron-deficient diene in these reactions .
Hydrolysis and Solvolysis
The ethoxy group undergoes acid-catalyzed hydrolysis:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 10 hrs | 6-(4-Hydroxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one | 89% | |
| BF₃·Et₂O, CH₂Cl₂, 0°C, 2 hrs | Demethylation to phenolic derivative | 92% |
Hydrolysis proceeds via an SN1 mechanism at the ethoxy group, generating a stable phenoxonium intermediate .
Functionalization at the Fluorobenzyl Position
The 4-fluorobenzyl group undergoes electrophilic aromatic substitution (EAS):
EAS occurs preferentially at the meta position to the fluorine atom due to its strong electron-withdrawing effect .
Photochemical Reactions
UV irradiation induces ring-opening/ring-closing transformations:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 254 nm, benzene, 48 hrs | Spirocyclic isomer with fused oxetane ring | 51% | |
| 365 nm, O₂ atmosphere | Endoperoxide derivative | 63% |
Time-resolved spectroscopy confirms singlet oxygen involvement in photooxygenation pathways .
Biological Activity Correlations
Reaction-derived analogs show enhanced pharmacological profiles:
Scientific Research Applications
6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Analogues
Compound A : 6-[[(tert-Butyldiphenylsilyl)oxy]methyl]-4-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
- Substituents :
- Position 4: 4-Fluorophenyl
- Position 6: Hydroxymethyl protected by a bulky tert-butyldiphenylsilyl group.
- The ethoxyphenyl group in the target compound may increase lipophilicity compared to the polar silyl ether in Compound A.
Compound B : 6-(2-Fluoro-4-methoxyphenyl)-2,3-dihydropyridazin-3-one
- Substituents :
- Position 6: 2-Fluoro-4-methoxyphenyl.
- Key Differences :
- The ethoxy group in the target compound (vs. methoxy in Compound B) introduces greater steric bulk and electron-donating effects.
- The 4-fluorobenzyl group at position 2 in the target compound may enhance π-π stacking interactions compared to unsubstituted positions in Compound B.
Substituent-Driven Functional Comparisons
Pharmacological and Agrochemically Relevant Analogues
- Etofenprox: 1-((2-(4-Ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene Shares the 4-ethoxyphenyl moiety, a key feature in insecticidal activity.
- Flusilazole : 1-((Bis(4-fluorophenyl)methylsilyl)methyl)-1H-1,2,4-triazole
- Highlights the role of fluorophenyl groups in antifungal activity, supporting the significance of the 4-fluorobenzyl group in the target compound.
Biological Activity
6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 429.4 g/mol
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. Notably, it has shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | 5.0 | |
| HT29 (colon carcinoma) | 7.5 | |
| MCF7 (breast carcinoma) | 6.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/Akt and MAPK.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory activity in preclinical models. It was effective in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6.
| Model | Effect Observed | Reference |
|---|---|---|
| Carrageenan-induced paw edema in rats | Significant reduction in edema after treatment | |
| LPS-stimulated macrophages | Decreased TNF-α and IL-6 production |
This anti-inflammatory effect is attributed to the inhibition of NF-kB signaling pathways.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
- Case Study on Anticancer Effects : A study involving the administration of the compound to mice bearing xenograft tumors showed a significant reduction in tumor size compared to controls. The treatment also led to a marked increase in apoptotic markers within tumor tissues, indicating effective tumor suppression mechanisms.
- Case Study on Inflammation : In a model of rheumatoid arthritis, treatment with the compound resulted in reduced joint swelling and histological improvements in synovial tissue, highlighting its potential therapeutic role in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
